N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C21H18N2O2S3 and its molecular weight is 426.57. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as coumarin-based compounds, have been known to target caspase-3/7 and β-tubulin .
Mode of Action
For instance, some compounds have been found to activate caspase3/7 protein and substantially inhibit β-tubulin polymerization activity .
Biochemical Pathways
Similar compounds have been found to affect pathways related to apoptosis and cell cycle regulation .
Result of Action
Similar compounds have been found to induce cell cycle arrest during the g1/s phase and trigger apoptosis in cancer cells by increasing the percentage of cells arrested in the g2/m and pre-g1 phases .
Biochemical Analysis
Biochemical Properties
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific enzymes, proteins, and other biomolecules that N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide interacts with are yet to be identified.
Molecular Mechanism
Some thiophene derivatives have been found to inhibit mitochondrial complex I
Biological Activity
N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following molecular formula:
- Molecular Formula : C₁₅H₁₃N₃O₃S
- Molecular Weight : 319.404 g/mol
- CAS Number : 863988-85-6
Research indicates that compounds with a thiazolidinone core exhibit various biological activities, including antitumor and aldose reductase inhibition. The compound's structure suggests potential interactions with biological targets involved in cancer progression and metabolic disorders.
Anticancer Activity
A study investigated the anticancer properties of similar thiazolidinone derivatives. The derivatives were tested against several cancer cell lines, including A549 (lung adenocarcinoma), PC-3 (prostate cancer), and HepG2 (hepatocellular carcinoma). The most potent derivative demonstrated an IC50 value ranging from 7.0 to 20.3 µM across these cell lines, indicating significant antiproliferative effects .
Table 1: Antiproliferative Activity of Thiazolidinone Derivatives
Compound | A549 IC50 (µM) | PC-3 IC50 (µM) | HepG2 IC50 (µM) |
---|---|---|---|
Compound I | 7.0 | 10.3 | 15.8 |
Epalrestat | >20 | >20 | >20 |
Aldose Reductase Inhibition
The compound's structural similarity to known aldose reductase inhibitors suggests potential efficacy in treating diabetic complications. In vitro studies have shown that related thiazolidinones exhibit potent inhibition of aldose reductase with submicromolar IC50 values . Specifically, one derivative was found to be over five times more potent than epalrestat, a clinically used aldose reductase inhibitor.
Table 2: Aldose Reductase Inhibition Potency
Compound | IC50 (µM) |
---|---|
Epalrestat | 40 |
Thiazolidinone A | 8 |
Thiazolidinone B | 7 |
Structure-Activity Relationships (SAR)
The SAR analysis of thiazolidinone derivatives reveals that modifications to the phenyl ring and the thiazolidine core significantly influence biological activity. Key findings include:
- Substituents on the Phenyl Ring : Electron-withdrawing groups enhance potency.
- Thiazolidine Modifications : Alterations at the 4-position improve selectivity for aldose reductase over aldehyde reductase .
- Hydrophobic Interactions : Increased hydrophobicity correlates with improved binding affinity to target enzymes.
Case Studies
Several studies have highlighted the therapeutic potential of compounds similar to this compound:
- Study on Microtubule Modulation : A derivative was shown to disrupt microtubule dynamics in cancer cells, leading to reduced cell migration and proliferation . This mechanism may be relevant for the compound under discussion.
- In Vivo Efficacy : Animal models demonstrated reduced tumor growth following treatment with related thiazolidinones, supporting their potential as anticancer agents.
Properties
IUPAC Name |
N-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S3/c24-19(16-13-27-17-11-5-4-10-15(16)17)22-23-20(25)18(28-21(23)26)12-6-9-14-7-2-1-3-8-14/h1-3,6-9,12-13H,4-5,10-11H2,(H,22,24)/b9-6+,18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDIIXBTZSDSOF-YKYHQJSKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NN3C(=O)C(=CC=CC4=CC=CC=C4)SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NN3C(=O)/C(=C/C=C/C4=CC=CC=C4)/SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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